molecular formula C16H22N2 B1252019 N-(1-Adamantyl)-6-methyl-2-pyridylamine

N-(1-Adamantyl)-6-methyl-2-pyridylamine

Cat. No.: B1252019
M. Wt: 242.36 g/mol
InChI Key: JSQBMOALUDINKI-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-6-methyl-2-pyridylamine is an adamantane-derived compound featuring a pyridylamine moiety attached to the rigid bicyclic adamantyl group. The adamantyl group is known for enhancing lipophilicity, metabolic stability, and binding affinity in pharmaceuticals, while the pyridine ring may contribute to hydrogen bonding and solubility .

Properties

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

N-(1-adamantyl)-6-methylpyridin-2-amine

InChI

InChI=1S/C16H22N2/c1-11-3-2-4-15(17-11)18-16-8-12-5-13(9-16)7-14(6-12)10-16/h2-4,12-14H,5-10H2,1H3,(H,17,18)

InChI Key

JSQBMOALUDINKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC23CC4CC(C2)CC(C4)C3

Synonyms

2-(1-adamantylamino)-6-methylpyridine
AdAMP cpd

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences:
Compound Name Core Structure Functional Groups Synthesis Highlights
N-(1-Adamantyl)-6-methyl-2-pyridylamine Adamantyl + pyridylamine 6-methylpyridine, amine linkage Likely involves condensation of 1-adamantylamine with substituted pyridine precursors (hypothetical pathway)
AKB48 (APINACA) Adamantyl + indazole carboxamide Indazole ring, carboxamide linker Reacts 1-adamantylamine with pentyl-indazole-3-carboxylic acid derivatives under carbodiimide coupling conditions
N-(1-Adamantyl)carbothioamides Adamantyl + carbothioamide Thiourea group, cyclic amines Synthesized via 1-adamantyl isothiocyanate reacting with secondary amines (e.g., piperazine)
2-[(E)-N-(Adamantan-1-yl)carboximidoyl]-6-ethoxyphenol Adamantyl + salicylaldimine Phenolic hydroxyl, ethoxy group Condensation of 3-adamantylamine with 3-ethoxy-2-hydroxybenzaldehyde in ethanol

Insights :

  • The adamantyl group is a common structural motif, but the attached heterocycles (pyridine, indazole, or carbothioamide) dictate reactivity and applications.
  • Pyridylamine derivatives may exhibit distinct hydrogen-bonding capabilities compared to carboxamides or carbothioamides, influencing solubility and target interactions .

Pharmacological and Receptor Binding Profiles

Receptor Affinity and Activity:
Compound Class Target Receptors Key Findings
Hypothetical: this compound Unknown Pyridine’s nitrogen atoms may engage in hydrogen bonding, potentially targeting enzymes or CNS receptors
AKB48 (APINACA) CB1/CB2 cannabinoid receptors High affinity (Ki = 3.24–9.53 nM for human CB1), psychoactive effects
N-(1-Adamantyl)carbothioamides Antimicrobial targets Moderate antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) and hypoglycemic effects

Insights :

  • Adamantyl-indazole carboxamides (e.g., AKB48) exhibit potent cannabinoid receptor binding, suggesting that adamantyl enhances receptor interaction .

Physicochemical Properties

Comparative Data:
Property This compound (Predicted) AKB48 N-(1-Adamantyl)carbothioamides
Lipophilicity (LogP) ~4.5 (high) 5.8 3.5–4.2
Hydrogen Bonding Pyridine N, amine NH Carboxamide C=O, NH Thiourea (C=S, NH)
Thermal Stability Moderate (adamantyl rigidity) High (crystalline) Variable (depends on substituents)

Crystallographic Notes:

  • Adamantyl-containing compounds like 2-[(E)-N-(Adamantan-1-yl)carboximidoyl]-6-ethoxyphenol exhibit strong intramolecular hydrogen bonds (O–H⋯N), forming stable S(6) ring motifs . The methyl group on pyridine in the target compound may disrupt such interactions, altering solubility or packing efficiency.

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